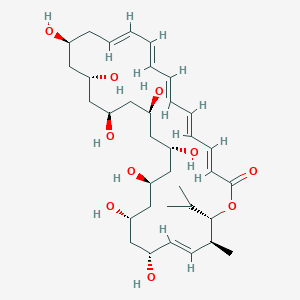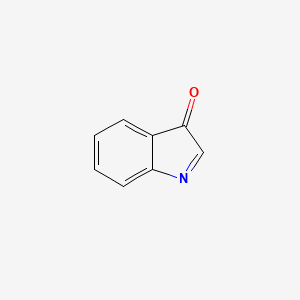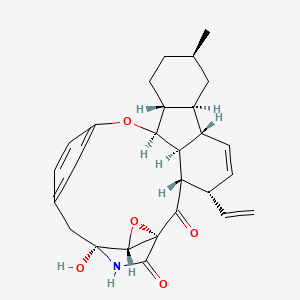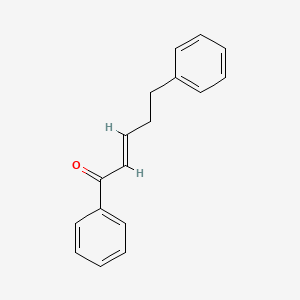
Daphnelantoxin B
Overview
Description
Daphnelantoxin B is a bioactive secondary metabolite that belongs to the group of phytochemicals. It is extracted from the root of Daphne genkwa, a plant native to China and Japan . This compound has been shown to inhibit the production of inflammatory cytokines by macrophages and the proliferation of human prostate cancer cells . This compound also possesses anti-inflammatory properties and can be used for the treatment of inflammation in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daphnelantoxin B is typically extracted from the root of Daphne genkwa . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, typically greater than 95% .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Daphne genkwa roots. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Daphnelantoxin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Daphnelantoxin B has a wide range of scientific research applications:
Mechanism of Action
Daphnelantoxin B exerts its effects by inhibiting the production of inflammatory cytokines by macrophages . This inhibition is achieved through the modulation of specific molecular pathways involved in inflammation. Additionally, this compound inhibits the proliferation of human prostate cancer cells by interfering with cell cycle progression and inducing apoptosis .
Comparison with Similar Compounds
- Daphnenone
- 3-Hydroxy-1,5-diphenyl-1-pentanone
- Daphneolone
- 1,7-Diphenyl-4-hepten-3-one
- 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Comparison: Daphnelantoxin B is unique due to its specific bioactivity, particularly its ability to inhibit inflammatory cytokines and cancer cell proliferation . While similar compounds may share structural features, they often differ in their bioactivity and pharmacological properties. For example, Daphnenone and Daphneolone have different functional groups that may influence their biological effects .
Properties
IUPAC Name |
(E)-1,5-diphenylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H,7,11H2/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWRSSILDQLBE-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Daphnelantoxin B on brown citrus aphids?
A1: this compound exerts its insecticidal activity by inhibiting key detoxification enzymes in brown citrus aphids []. The research demonstrates that this compound effectively inhibits both esterase and glutathione-S-transferase (GST) activities in these aphids []. These enzymes play a crucial role in detoxifying xenobiotics, including insecticides, within the insect's body. By inhibiting these enzymes, this compound hinders the aphid's ability to neutralize its toxic effects, leading to increased susceptibility and mortality.
Q2: Which specific enzyme families were investigated as potential targets of this compound in the study?
A2: The study focused on the effects of this compound on two major detoxification enzyme families in brown citrus aphids: esterases and glutathione-S-transferases (GSTs) []. The researchers investigated the in vitro inhibition of these enzymes using both whole-body homogenates and separated enzyme extracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


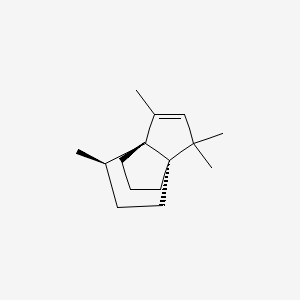
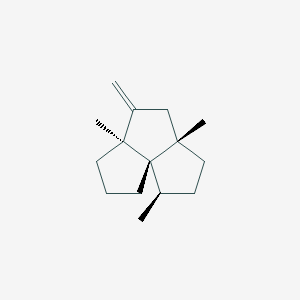
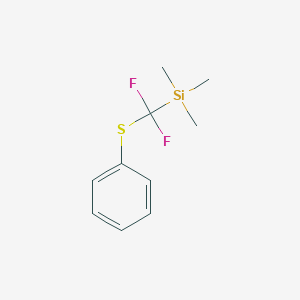
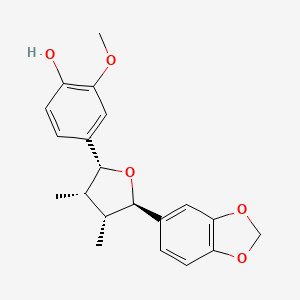
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
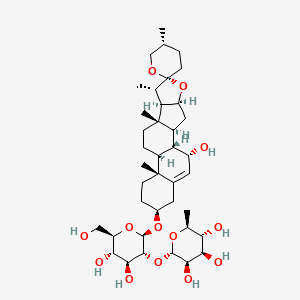
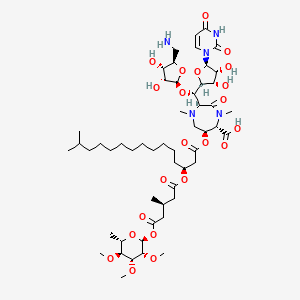

![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)

